Pemirolast

Description

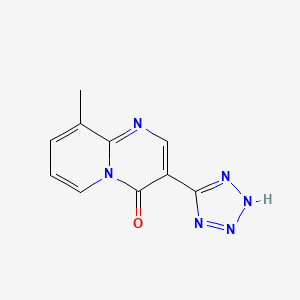

Structure

3D Structure

Propriétés

IUPAC Name |

9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIANJWSAHKJQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100299-08-9 (potassium salt) | |

| Record name | Pemirolast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048338 | |

| Record name | Pemirolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pemirolast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1.9X10+4 mg/L at 25 °C /Estimated/, 4.62e-01 g/L | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pemirolast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.3X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dimethylformamide | |

CAS No. |

69372-19-6, 100299-08-9 | |

| Record name | Pemirolast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69372-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemirolast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemirolast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemirolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMIROLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C09NV773M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pemirolast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310-311 °C (decomposes) | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pemirolast Potassium: An In-Depth Technical Guide on its Mechanism of Action in Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemirolast potassium is a mast cell stabilizer utilized in the management of allergic conjunctivitis. Its therapeutic efficacy stems from its ability to inhibit the release of histamine and other pro-inflammatory mediators from mast cells, thereby attenuating the allergic cascade. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on mast cells. It delves into the intricate signaling pathways modulated by the compound, presents available quantitative data on its inhibitory effects, and outlines detailed experimental protocols for key assays cited in the literature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of anti-allergic therapies.

Core Mechanism of Action: Mast Cell Stabilization

This compound potassium exerts its primary effect by stabilizing mast cells, a critical component of the type I hypersensitivity reaction.[1] Upon exposure to an allergen, immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells are cross-linked, initiating a complex signaling cascade that culminates in degranulation—the release of pre-formed mediators, such as histamine, from intracellular granules.[2][3] this compound intervenes in this process, effectively preventing or reducing the release of these inflammatory agents.[1][4]

The principal mechanism by which this compound achieves mast cell stabilization is through the inhibition of calcium ion (Ca²⁺) influx . An increase in intracellular calcium concentration is an essential trigger for mast cell degranulation. This compound has been reported to block calcium channels, thereby preventing the rise in intracellular calcium required for the fusion of granular membranes with the plasma membrane and the subsequent release of their contents.

Beyond its effect on calcium influx, evidence suggests that this compound modulates upstream signaling events. Studies have demonstrated that this compound can suppress the activation of key enzymes involved in the signal transduction pathway, including Phospholipase C (PLC) and Phospholipase A2 (PLA2) .

Modulation of Intracellular Signaling Pathways

The inhibitory action of this compound extends to multiple nodal points within the mast cell activation cascade.

Inhibition of Phospholipase C (PLC) and Phospholipase A2 (PLA2)

Upon antigen stimulation, this compound has been shown to effectively suppress the activation of PLC and PLA2 in rat peritoneal mast cells. This was evidenced by the marked suppression of the formation of 1,2-diacylglycerol (DAG) and phosphatidic acid, which are products of PLC activity, and a decrease in the liberation of arachidonic acid, a downstream product of PLA2. The inhibition of these phospholipases suggests that this compound acts at an early stage of the signaling cascade, upstream of calcium mobilization and protein kinase C (PKC) activation.

Effects on Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways

Research on the rat basophilic leukemia cell line (RBL-2H3) indicates that this compound may also act at steps distal to calcium mobilization and PKC activation. Specifically, it has been shown to suppress the activation of mitogen-activated protein (MAP) kinases in response to antigen stimulation. Furthermore, the same study suggested that this compound may prevent the activation of the FcεRI receptor itself, as evidenced by the inhibition of antigen-induced tyrosine phosphorylation of a 33 kDa protein believed to be the beta subunit of FcεRI.

Reduction of Cytokine Production

In addition to inhibiting the release of pre-formed mediators, this compound has been shown to decrease the production of certain cytokines that contribute to the allergic response, specifically interleukins IL-4 and IL-5.

Quantitative Data on Inhibitory Effects

The inhibitory potency of this compound on mast cell degranulation has been evaluated in various experimental systems. The following tables summarize the available quantitative data.

| Cell Type | Stimulus | Mediator Measured | Effective Concentration Range of this compound | Reference |

| Rat Peritoneal Mast Cells | Antigen, Compound 48/80 | Degranulation ([¹⁴C]5-HT release) | 10⁻⁷ to 10⁻⁵ g/mL | |

| Human Conjunctival Mast Cells | Anti-human IgE | Histamine Release | 100 nM to 1 mM (failed to show significant inhibition) |

| Cell Type | Stimulus | Mediator Measured | This compound Concentration | % Inhibition | Reference |

| Human Eosinophils | A23187 | Leukotriene C4 (LTC4) Release | 10⁻⁶ M | ~20% | |

| 10⁻⁵ M | ~40% | ||||

| 10⁻⁴ M | ~60% | ||||

| 10⁻³ M | ~77% | ||||

| Human Eosinophils | A23187 | Eosinophil Cationic Protein (ECP) Release | 10⁻⁵ M | ~15% | |

| 10⁻⁴ M | ~30% | ||||

| 10⁻³ M | 42% | ||||

| Human Eosinophils | PAF | Eosinophil Cationic Protein (ECP) Release | 10⁻⁴ M | 12% | |

| 10⁻³ M | 37% | ||||

| Human Eosinophils | FMLP | Eosinophil Cationic Protein (ECP) Release | 10⁻³ M | 43% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on mast cell function.

Mast Cell Degranulation Assay ([¹⁴C]5-HT Release)

This protocol is based on the methodology described by Fujimiya et al. (1991).

-

Cell Preparation:

-

Isolate rat peritoneal mast cells and purify them to >95% purity.

-

Label the mast cells by incubating with [¹⁴C]5-hydroxytryptamine ([¹⁴C]5-HT).

-

-

Sensitization and Stimulation:

-

Sensitize the [¹⁴C]5-HT-labeled mast cells with monoclonal anti-DNP IgE.

-

Wash the cells to remove unbound IgE.

-

Pre-incubate the sensitized cells with various concentrations of this compound potassium or vehicle control.

-

Stimulate the cells with an optimal concentration of DNP-As (antigen) or compound 48/80.

-

-

Measurement of Degranulation:

-

After a defined incubation period (e.g., 5 minutes), centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant and measure the radioactivity using a liquid scintillation counter to determine the amount of released [¹⁴C]5-HT.

-

Lyse the cell pellet to determine the residual radioactivity.

-

Calculate the percentage of [¹⁴C]5-HT release as: (supernatant cpm) / (supernatant cpm + pellet cpm) x 100.

-

Assay for Phospholipase C Activity (Measurement of 1,2-Diacylglycerol and Phosphatidic Acid)

This protocol is adapted from the methods described by Fujimiya et al. (1991).

-

Cell Labeling:

-

Label purified rat peritoneal mast cells with [³H]arachidonic acid.

-

-

Stimulation and Lipid Extraction:

-

Sensitize the labeled mast cells with anti-DNP IgE.

-

Pre-incubate the cells with this compound potassium or vehicle.

-

Stimulate with antigen (DNP-As).

-

Terminate the reaction by adding a chloroform/methanol/HCl mixture.

-

Extract the lipids from the cells.

-

-

Analysis of Phospholipids:

-

Separate the extracted lipids (including 1,2-diacylglycerol and phosphatidic acid) using thin-layer chromatography (TLC).

-

Identify the lipid spots by co-migration with authentic standards.

-

Scrape the corresponding spots from the TLC plate and measure the radioactivity by liquid scintillation counting.

-

Assay for Phospholipase A2 Activity (Measurement of Arachidonic Acid Liberation)

This protocol is based on the methodology described by Fujimiya et al. (1991).

-

Cell Labeling:

-

Label purified rat peritoneal mast cells with [³H]arachidonic acid.

-

-

Stimulation and Lipid Extraction:

-

Sensitize the labeled mast cells with anti-DNP IgE.

-

Pre-incubate the cells with this compound potassium or vehicle.

-

Stimulate with antigen (DNP-As).

-

Terminate the reaction and extract the lipids as described in section 4.2.

-

-

Analysis of Arachidonic Acid:

-

Separate the free arachidonic acid from other lipids using thin-layer chromatography (TLC).

-

Identify the arachidonic acid spot by co-migration with an authentic standard.

-

Scrape the corresponding spot and quantify the radioactivity using a liquid scintillation counter.

-

Visualizations of Signaling Pathways and Experimental Workflows

IgE-Mediated Mast Cell Activation Pathway and Sites of this compound Action

Caption: IgE-mediated mast cell activation pathway and proposed sites of this compound inhibition.

Experimental Workflow for Mast Cell Degranulation Assay

Caption: A generalized experimental workflow for assessing mast cell degranulation.

Conclusion

This compound potassium is a multifaceted mast cell stabilizer that effectively mitigates the release of inflammatory mediators central to the allergic response. Its primary mechanism involves the inhibition of calcium influx, a critical step in mast cell degranulation. Furthermore, this compound demonstrates inhibitory effects on upstream signaling molecules, including phospholipase C and phospholipase A2, and downstream effectors such as MAP kinases. While its efficacy can vary depending on the mast cell type and stimulus, the collective evidence underscores its role as a valuable therapeutic agent in the management of allergic conditions. Further research to elucidate the precise molecular interactions of this compound with its targets will undoubtedly pave the way for the development of more potent and specific anti-allergic drugs.

References

Pharmacological Profile of Pemirolast as a Mast Cell Stabilizer: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pemirolast is a potent mast cell stabilizer with demonstrated efficacy in the management of allergic conditions, most notably allergic conjunctivitis.[1][2][3] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical event in the type I hypersensitivity reaction.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mast cell stabilizing properties. It includes available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways.

Introduction

Mast cells are key effector cells in allergic inflammation. Upon activation by allergens cross-linking IgE bound to their high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and various cytokines.[5] These mediators are responsible for the clinical manifestations of allergic diseases. This compound, a pyrido[1,2-a]pyrimidin-4-one derivative, functions as a mast cell stabilizer by interfering with the signaling cascade that leads to degranulation.

Mechanism of Action: Mast Cell Stabilization

This compound's mast cell stabilizing effect is primarily attributed to its ability to inhibit the influx of extracellular calcium ions (Ca2+) into the mast cell cytoplasm, a crucial step for degranulation. By preventing this rise in intracellular calcium, this compound effectively stabilizes mast cells and prevents the release of histamine and other inflammatory mediators.

Inhibition of Calcium Influx

Antigen-induced aggregation of FcεRI on mast cells initiates a signaling cascade that leads to the opening of calcium channels and a subsequent increase in intracellular calcium concentration. This compound has been shown to inhibit this antigen-stimulated calcium ion influx. One study on rat basophilic leukemia (RBL-2H3) cells demonstrated that this compound, at concentrations between 0.01 and 10 µg/mL, suppressed the mobilization of Ca2+. This inhibition of calcium influx is a key mechanism underlying its mast cell stabilizing activity.

Modulation of Intracellular Signaling Pathways

The inhibition of calcium influx by this compound has downstream effects on several key signaling molecules involved in mast cell activation.

-

Phospholipase C (PLC) and Inositol 1,4,5-Trisphosphate (IP3): this compound has been observed to suppress the formation of inositol 1,4,5-trisphosphate (IP3) in antigen-stimulated RBL-2H3 cells. IP3 is a second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. By inhibiting IP3 production, this compound further contributes to the reduction of cytosolic calcium levels. This suggests an inhibitory effect on Phospholipase C (PLC), the enzyme responsible for generating IP3.

Inhibition of Inflammatory Mediator Release

By stabilizing mast cells, this compound effectively inhibits the release of a variety of inflammatory mediators.

-

Histamine: this compound inhibits the antigen-induced release of histamine from mast cells. However, one study using human conjunctival mast cells found that this compound (at concentrations of 100 nM to 1 mM) did not significantly inhibit histamine release. This highlights the potential for species- and cell-type-specific differences in its activity.

-

Leukotrienes and Other Mediators: this compound has been shown to inhibit the release of leukotriene C4 (LTC4) from human eosinophils. It also prevents the release of other inflammatory mediators from mast cells and eosinophils.

Effects on Cytokine Production

In addition to inhibiting immediate mediator release, this compound has been reported to decrease the production of pro-inflammatory cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5). These cytokines play a crucial role in the late-phase allergic response and the recruitment and activation of other immune cells.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound. It is important to note that specific IC50 values for mast cell degranulation and histamine release are not consistently reported in the publicly available literature.

Table 1: In Vitro Inhibition of Mast Cell Degranulation by this compound

| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |

| Rat Basophilic Leukemia (RBL-2H3) cells | Antigen | 0.01 - 10 µg/mL | Inhibition of degranulation | |

| Rat Peritoneal Mast Cells | Antigen, Compound 48/80 | 10⁻⁷ - 10⁻⁵ g/mL | Effective inhibition of degranulation |

Table 2: In Vitro Inhibition of Mediator Release by this compound

| Cell Type | Mediator | Stimulus | This compound Concentration | Inhibition | Reference |

| Human Eosinophils | Leukotriene C4 (LTC4) | Calcium Ionophore A23187 | 10⁻⁶ - 10⁻³ M | Dose-dependent, 77% at 10⁻³ M | |

| Human Eosinophils | Eosinophil Cationic Protein (ECP) | Calcium Ionophore A23187 | 10⁻⁵ - 10⁻³ M | Dose-dependent, 42% at 10⁻³ M | |

| Human Conjunctival Mast Cells | Histamine | Anti-human IgE | 100 nM - 1 mM | No significant inhibition |

Table 3: Clinical Efficacy of this compound Potassium 0.1% Ophthalmic Solution in Allergic Conjunctivitis

| Study Design | Comparison | Key Finding | Reference |

| Pooled analysis of two Phase III, randomized, double-masked, placebo-controlled trials | This compound vs. Placebo | Statistically significant increase in days without ocular itching. | |

| Comparative trial | This compound (twice daily) vs. Nedocromil sodium (twice daily) | This compound was as efficacious and safe as nedocromil. | |

| Comparative trial | This compound (twice daily) vs. This compound (four times daily) | Twice-daily dosing was statistically non-inferior to four-times-daily dosing for itching and hyperemia. |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on the methodologies described in the cited literature, the following are representative protocols for key assays used to evaluate mast cell stabilizers like this compound.

Mast Cell Degranulation Assay (RBL-2H3 Cells)

This assay is commonly used to screen for compounds that inhibit mast cell degranulation by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules.

Materials:

-

RBL-2H3 cells

-

Anti-DNP IgE antibody

-

DNP-BSA (antigen)

-

PIPES buffer (or similar physiological buffer)

-

p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

-

Triton X-100 (for cell lysis to determine total β-hexosaminidase release)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and incubate overnight. Sensitize the cells by incubating with anti-DNP IgE.

-

Pre-incubation with this compound: Wash the sensitized cells and pre-incubate with varying concentrations of this compound for a specified time.

-

Stimulation: Induce degranulation by adding DNP-BSA to the wells. Include control wells with buffer only (spontaneous release) and Triton X-100 (total release).

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.

-

β-Hexosaminidase Assay: Add the supernatant to a new plate containing the p-NAG substrate. Incubate to allow for the enzymatic reaction.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

Histamine Release Assay

This assay measures the amount of histamine released from mast cells upon stimulation.

Materials:

-

Isolated mast cells (e.g., human conjunctival mast cells, rat peritoneal mast cells) or whole blood

-

Stimulating agent (e.g., anti-IgE, compound 48/80)

-

Physiological buffer

-

This compound at various concentrations

-

Histamine ELISA kit or other histamine detection method

Protocol:

-

Cell Preparation: Isolate and purify mast cells or use heparinized whole blood.

-

Incubation: Incubate the cells with varying concentrations of this compound or buffer (control).

-

Stimulation: Add the stimulating agent to induce histamine release. Include controls for spontaneous and total histamine release (by cell lysis).

-

Supernatant Collection: Centrifuge the samples and collect the supernatant.

-

Histamine Quantification: Measure the histamine concentration in the supernatant using a sensitive method like a commercial ELISA kit.

-

Calculation: Express the results as a percentage of total histamine release.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in mast cell activation and the proposed points of intervention for this compound.

Caption: IgE-mediated mast cell activation pathway and this compound's points of inhibition.

Caption: General experimental workflow for assessing this compound's mast cell stabilizing activity.

Conclusion

This compound is a well-established mast cell stabilizer that effectively mitigates the allergic inflammatory cascade by primarily inhibiting calcium influx into mast cells. This leads to the suppression of degranulation and the release of histamine and other pro-inflammatory mediators. While its clinical efficacy in allergic conjunctivitis is well-documented, a more detailed, quantitative understanding of its pharmacological profile, including precise IC50 values across different mast cell types and a clearer elucidation of its effects on the cAMP pathway, would be beneficial for further drug development and optimization. The provided experimental frameworks can serve as a basis for future research aimed at filling these knowledge gaps.

References

- 1. This compound potassium 0.1% ophthalmic solution is an effective treatment for allergic conjunctivitis: a pooled analysis of two prospective, randomized, double-masked, placebo-controlled, phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Two mast cell stabilizers, this compound potassium 0.1% and nedocromil sodium 2%, in the treatment of seasonal allergic conjunctivitis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Potassium? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Pemirolast's Core Mechanism: A Technical Guide to the Inhibition of Histamine and Leukotriene Release

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of pemirolast, focusing on its core mechanism of inhibiting histamine and leukotriene release. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Executive Summary

This compound is a potent mast cell stabilizer that effectively inhibits the release of key inflammatory mediators, including histamine and leukotrienes.[1][2] Its primary mechanism of action involves the stabilization of mast cell and eosinophil membranes, thereby preventing the degranulation process triggered by immunological stimuli.[1][3] This is achieved through the inhibition of critical intracellular signaling pathways, including the suppression of phospholipase C (PLC) and phospholipase A2 (PLA2) activation, which in turn prevents the mobilization of intracellular calcium.[1] This guide presents a comprehensive overview of the quantitative data supporting these claims, detailed protocols for relevant in vitro assays, and visual representations of the molecular pathways involved.

Quantitative Inhibition of Mediator Release

This compound has demonstrated significant efficacy in inhibiting the release of both pre-formed mediators like histamine from mast cell granules and newly synthesized lipid mediators such as leukotrienes from eosinophils. The following tables summarize the key quantitative findings from various in vitro studies.

Table 1: this compound Inhibition of Leukotriene C4 (LTC4) and Eosinophil Cationic Protein (ECP) Release from Human Eosinophils

| Stimulus | This compound Concentration (M) | Mediator | Percent Inhibition (%) |

| A23187 (Calcium Ionophore) | 10⁻³ | LTC4 | 77% |

| A23187 (Calcium Ionophore) | 10⁻³ | ECP | 42% |

| A23187 (Calcium Ionophore) | 10⁻⁴ | ECP | Significant Inhibition |

| A23187 (Calcium Ionophore) | 10⁻⁵ | ECP | Significant Inhibition |

| Platelet-Activating Factor (PAF) | 10⁻³ | ECP | Significant Inhibition |

| Platelet-Activating Factor (PAF) | 10⁻⁴ | ECP | Significant Inhibition |

| N-formyl-methionyl-leucyl-phenylalanine (FMLP) | 10⁻³ | ECP | Significant Inhibition |

| N-formyl-methionyl-leucyl-phenylalanine (FMLP) | 10⁻⁴ | ECP | Significant Inhibition |

Table 2: this compound Inhibition of Degranulation in Rat Peritoneal Mast Cells

| Stimulus | This compound Concentration (g/mL) | Effect |

| Antigen | 10⁻⁷ - 10⁻⁵ | Effective inhibition of degranulation |

| Compound 48/80 | 10⁻⁷ - 10⁻⁵ | Effective inhibition of degranulation |

Note: Specific IC50 values for histamine and leukotriene release are not consistently reported in the reviewed literature. One study indicated that this compound (100 nM to 1 mM) did not significantly inhibit histamine release from human conjunctival mast cells, suggesting that its efficacy may vary depending on the mast cell subtype and experimental conditions.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound's inhibitory effects.

In Vitro Histamine Release Assay (Rat Peritoneal Mast Cells)

This protocol describes a typical procedure for measuring IgE-mediated histamine release from rat peritoneal mast cells.

3.1.1 Materials

-

Male Wistar rats

-

Hanks' balanced salt solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Anti-Dinitrophenyl (DNP)-IgE antibody

-

DNP-Human Serum Albumin (HSA)

-

This compound potassium

-

Triton X-100

-

o-Phthaldialdehyde (OPT)

-

Histamine standard

-

Perchloric acid

-

Sodium hydroxide

-

Phosphate-buffered saline (PBS)

-

Microplate fluorometer

3.1.2 Cell Isolation

-

Euthanize rats and inject 10 mL of ice-cold HBSS into the peritoneal cavity.

-

Massage the abdomen for 2 minutes.

-

Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.

-

Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with cold HBSS.

-

Resuspend the cells in HBSS containing 0.1% BSA.

3.1.3 Histamine Release Assay

-

Sensitize the mast cells by incubating them with an optimal concentration of anti-DNP-IgE for 1 hour at 37°C.

-

Wash the cells twice to remove unbound IgE.

-

Resuspend the sensitized cells in HBSS with 0.1% BSA.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Initiate histamine release by adding DNP-HSA (antigen) and incubate for 30 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

-

Collect the supernatant for histamine measurement.

-

To determine total histamine content, lyse an aliquot of cells with Triton X-100.

3.1.4 Histamine Quantification (Fluorometric Assay)

-

To 100 µL of supernatant or standard, add 20 µL of perchloric acid.

-

After 10 minutes, add 10 µL of sodium hydroxide.

-

Add 20 µL of OPT solution and incubate for 4 minutes at room temperature.

-

Stop the reaction by adding 10 µL of sulfuric acid.

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Calculate the percentage of histamine release relative to the total histamine content.

In Vitro Leukotriene C4 Release Assay (Human Eosinophils)

This protocol outlines a method for measuring LTC4 release from isolated human eosinophils.

3.2.1 Materials

-

Human peripheral blood from healthy donors

-

Percoll density gradient

-

HBSS with 0.1% gelatin

-

Calcium Ionophore (A23187)

-

This compound potassium

-

Leukotriene C4 (LTC4) ELISA Kit

-

Microplate reader

3.2.2 Eosinophil Isolation

-

Isolate granulocytes from peripheral blood using a Percoll density gradient.

-

Remove contaminating red blood cells by hypotonic lysis.

-

Purify eosinophils by negative selection using immunomagnetic beads to deplete neutrophils.

-

Resuspend the purified eosinophils in HBSS with 0.1% gelatin.

3.2.3 LTC4 Release Assay

-

Pre-incubate the purified eosinophils with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Stimulate the cells with A23187 (e.g., 1 µM) for 30 minutes at 37°C.

-

Stop the reaction by centrifugation at 400 x g for 10 minutes at 4°C.

-

Collect the supernatant for LTC4 measurement.

3.2.4 LTC4 Quantification (ELISA)

-

Perform the LTC4 ELISA according to the manufacturer's instructions.

-

Briefly, add supernatants and standards to a microplate pre-coated with an anti-LTC4 antibody.

-

Add an enzyme-linked secondary antibody.

-

After incubation and washing, add a substrate solution to develop color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of LTC4 in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound is rooted in its ability to interfere with the signaling cascades that lead to mast cell and eosinophil activation.

IgE-Mediated Mast Cell Degranulation Pathway

The cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells initiates a complex signaling cascade. This ultimately leads to the release of pre-stored mediators like histamine and the synthesis of lipid mediators such as leukotrienes. This compound intervenes in this pathway at critical junctures.

Caption: this compound inhibits key enzymes in the IgE-mediated mast cell activation pathway.

Experimental Workflow for Histamine Release Assay

The following diagram illustrates the logical flow of the in vitro histamine release assay.

Caption: A stepwise workflow for conducting an in vitro histamine release assay.

Experimental Workflow for Leukotriene C4 Release Assay

This diagram outlines the process for the in vitro leukotriene C4 release assay.

Caption: A streamlined workflow for an in vitro leukotriene C4 release assay.

Conclusion

This compound demonstrates a clear and potent inhibitory effect on the release of histamine and leukotrienes from mast cells and eosinophils. Its mechanism of action is well-defined, targeting the initial stages of the allergic inflammatory cascade by preventing the activation of key signaling enzymes and subsequent calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and similar mast cell stabilizing agents. The observed variability in histamine release inhibition across different mast cell types warrants further investigation to fully delineate the spectrum of this compound's activity.

References

- 1. Effect of a novel antiallergic drug, this compound, on activation of rat peritoneal mast cells: inhibition of exocytotic response and membrane phospholipid turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H8N6O | CID 57697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Potassium? [synapse.patsnap.com]

An In-depth Technical Guide to the Discovery and Synthesis of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Pemirolast)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, an anti-allergic agent commonly known as Pemirolast. The document details the synthetic pathways, including experimental protocols for key reactions, and presents a summary of the analytical data for the compound. Furthermore, it elucidates the signaling pathways involved in its therapeutic effects as a mast cell stabilizer. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, or this compound, is a potent mast cell stabilizer used in the treatment of allergic conjunctivitis and other allergic conditions.[1] Its therapeutic efficacy stems from its ability to inhibit the release of histamine and other inflammatory mediators from mast cells, thereby mitigating the symptoms of allergic reactions.[2] this compound is also known to act as a histamine H1 antagonist.[2] This guide will delve into the scientific foundation of this compound, from its chemical synthesis to its biological activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The core structure, a pyrido[1,2-a]pyrimidin-4-one ring system, is first constructed, followed by the formation of the tetrazole ring.

Synthetic Pathway

The overall synthetic scheme for this compound is depicted below. The process initiates with the reaction of 2-amino-3-methylpyridine with ethoxymethylenemalononitrile to form an intermediate, which then undergoes cyclization to yield the pyridopyrimidine core. Subsequent reaction with an azide source leads to the formation of the tetrazole moiety, yielding this compound.

Experimental Protocols

Step 1: Purification of crude 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]pyrimidin-4-one (this compound)

This procedure outlines the purification of crude this compound to a high degree of purity.[3][4]

-

A suspension of crude 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]pyrimidin-4-one (68.5 g; 0.3 mols) is prepared in a mixture of methanol (420 ml) and water (210 ml).

-

The suspension is heated to 50°C.

-

A 40% N-methylamine aqueous solution (30 ml, 0.35 mols) is added to the heated suspension to adjust the pH to 10.

-

The resulting solution is then heated to 68-70°C.

-

Formic acid (21 ml) is added to acidify the solution to a pH of 3.

-

The mixture is maintained at 68-70°C for approximately 15 minutes.

-

The mixture is then cooled to 20-25°C, leading to the precipitation of the purified product.

-

The precipitate is filtered, washed with methanol, and dried under a vacuum at 40°C.

-

This process yields 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]pyrimidin-4-one with a purity greater than 99.8% (HPLC) and a yield of 63 g (92%).

Step 2: Formation of this compound Potassium

This protocol describes the conversion of the purified this compound acid to its potassium salt.

-

The purified 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]pyrimidin-4-one (63 g, 0.28 mols) is suspended in methanol (1000 ml).

-

The suspension is maintained at a temperature of 45°C.

-

A 45% potassium hydroxide aqueous solution is slowly added to the suspension to adjust the pH to a range of 9-9.5.

-

The suspension is stirred at 45°C for about 15 minutes.

-

The mixture is then cooled to 20°C, which induces the precipitation of the potassium salt.

-

The precipitate is filtered, washed with methanol, and subsequently dried under a vacuum at 80°C to yield this compound Potassium.

-

This procedure results in a 96% yield (71.9 g; 0.27 mols) of this compound Potassium with an HPLC purity exceeding 99.8%.

Analytical Data

A summary of the key analytical data for this compound and its potassium salt is provided in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₁₀H₈N₆O | |

| Molecular Weight | 228.21 g/mol | |

| Appearance | Slightly yellow powder | |

| This compound Potassium | ||

| Molecular Formula | C₁₀H₇KN₆O | |

| Molecular Weight | 266.30 g/mol | |

| Solubility | Soluble in water |

Table 2: Spectroscopic Data for this compound Potassium

| Technique | Data | Reference |

| ¹H NMR (D₂O, TMS) | δ (ppm): 2.02 (s, 3H), 6.83 (t, 1H), 7.22 (d, 1H), 8.18 (s, 1H), 8.47 (d, 1H) | |

| FTIR (KBr-Pellet) | Spectrum available in the Japanese Pharmacopoeia eighteenth edition. | |

| Mass Spectrometry | Not explicitly found in the provided search results. |

Mechanism of Action

This compound functions primarily as a mast cell stabilizer, preventing the release of inflammatory mediators that are responsible for allergic reactions.

Signaling Pathway

The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to degranulation. This compound intervenes in this pathway by blocking the influx of calcium ions into the mast cell, a critical step for the fusion of histamine-containing granules with the cell membrane. By inhibiting this calcium influx, this compound effectively stabilizes the mast cell and prevents the release of histamine, leukotrienes, and other pro-inflammatory substances.

Conclusion

This technical guide has provided a detailed overview of the synthesis and mechanism of action of this compound. The synthetic route, starting from 2-amino-3-methylpyridine, is well-established and leads to a high-purity product. The analytical data confirms the structure and properties of the molecule. The mechanism of action, centered on mast cell stabilization through the inhibition of calcium influx, provides a clear rationale for its use in treating allergic conditions. This comprehensive information serves as a valuable resource for scientists and researchers in the ongoing development and understanding of anti-allergic therapeutics.

References

Pemirolast's Role in Modulating Type I Hypersensitivity Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemirolast is a mast cell stabilizer with a multifaceted mechanism of action that plays a crucial role in modulating Type I hypersensitivity reactions. This technical guide provides an in-depth analysis of the core pharmacology of this compound, focusing on its molecular interactions, its impact on key inflammatory mediators, and its clinical efficacy. This document summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the evaluation of this compound.

Introduction to Type I Hypersensitivity and the Role of Mast Cells

Type I hypersensitivity, also known as immediate hypersensitivity, is an allergic reaction that occurs rapidly upon re-exposure to an allergen. This response is mediated by immunoglobulin E (IgE) antibodies and is characterized by the activation of mast cells and basophils. The initial exposure to an allergen leads to the production of allergen-specific IgE, which binds to high-affinity FcεRI receptors on the surface of these cells. Upon subsequent exposure, the allergen cross-links the bound IgE, triggering a complex signaling cascade within the mast cell. This cascade culminates in degranulation—the release of pre-formed inflammatory mediators stored in granules—and the synthesis of newly formed mediators. These mediators, including histamine, leukotrienes, and prostaglandins, are responsible for the clinical manifestations of allergic reactions, such as vasodilation, increased vascular permeability, smooth muscle contraction, and inflammation.

This compound is an anti-allergic agent that primarily acts as a mast cell stabilizer, effectively inhibiting the release of these potent inflammatory mediators.[1][2][3] Its therapeutic applications are centered on the prevention and treatment of allergic conditions, most notably allergic conjunctivitis.[4][5]

Mechanism of Action of this compound

This compound's primary mechanism of action is the stabilization of mast cell membranes, which prevents the degranulation process. This is achieved through the inhibition of calcium ion influx into the mast cell upon antigen stimulation. The influx of extracellular calcium is a critical step in the signaling pathway that leads to the fusion of granular membranes with the cell membrane and the subsequent release of their contents. By blocking calcium channels, this compound effectively uncouples the allergen-IgE interaction from the cellular response of mediator release.

Furthermore, this compound has been shown to inhibit the activation of phospholipase C (PLC) in response to antigen stimulation. The activation of PLC is a key event that leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, further contributing to the rise in cytosolic calcium concentration. By suppressing IP3 production, this compound dampens this critical signaling pathway.

Beyond its effects on mast cells, this compound also demonstrates inhibitory actions on eosinophils, another key cell type involved in allergic inflammation. It has been shown to inhibit the chemotaxis of eosinophils into ocular tissue and to block the release of inflammatory mediators from these cells, such as leukotriene C4 (LTC4) and eosinophil cationic protein (ECP).

The following diagram illustrates the signaling pathway of a Type I hypersensitivity reaction and the points of intervention by this compound.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in inhibiting the release of inflammatory mediators and in clinical settings has been evaluated in various studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of Inflammatory Mediator Release by this compound

| Cell Type | Mediator | Stimulus | This compound Concentration | Percent Inhibition | Reference |

| Human Eosinophils | Leukotriene C4 (LTC4) | A23187 | 10⁻⁶ M to 10⁻³ M | Dose-dependent, up to 77% | |

| Human Eosinophils | Eosinophil Cationic Protein (ECP) | A23187 | 10⁻⁵ M to 10⁻³ M | Dose-dependent, up to 42% | |

| Human Eosinophils | Eosinophil Cationic Protein (ECP) | PAF | 10⁻⁴ M and 10⁻³ M | Significant inhibition | |

| Human Eosinophils | Eosinophil Cationic Protein (ECP) | FMLP | 10⁻⁴ M and 10⁻³ M | Significant inhibition | |

| Rat Peritoneal Mast Cells | Degranulation | Antigen, Compound 48/80 | 10⁻⁷ g/mL to 10⁻⁵ g/mL | Effective inhibition | |

| Human Conjunctival Mast Cells | Histamine | Anti-IgE | 100 nM to 1 mM | No significant inhibition | |

| Rat Basophilic Leukemia (RBL-2H3) cells | Degranulation | Antigen | 0.01 µg/mL to 10 µg/mL | Dose-dependent inhibition |

Table 2: Clinical Efficacy of this compound Potassium 0.1% Ophthalmic Solution in Allergic Conjunctivitis

| Study Design | Comparison | Primary Endpoint | Key Findings | Reference |

| Pooled analysis of 2 Phase III, randomized, double-masked, placebo-controlled trials | This compound 0.1% vs. Placebo | Ocular Itching | This compound was significantly superior to placebo in relieving allergen-induced ocular itching as early as 3 minutes post-challenge. Patients treated with this compound reported more days without ocular itching during allergy season. | |

| Randomized, double-masked, active-control, parallel-group trial | This compound 0.1% (twice daily) vs. Nedocromil Sodium 2% (twice daily) | Signs and Symptoms of Allergic Conjunctivitis | No significant differences in redness, chemosis, itching, or eyelid swelling. This compound was rated significantly more comfortable. A higher percentage of the this compound group experienced no signs or symptoms at work or school (58% vs 28%). | |

| Investigator-masked trial | This compound 0.1% (twice daily) vs. This compound 0.1% (four times daily) | Itching and Hyperemia | Twice-daily dosing was statistically non-inferior to four-times-daily dosing for itching and hyperemia. | |

| Pilot study in seasonal allergic rhinitis | This compound 50 mg (twice daily) vs. Placebo | Symptom Scores | Statistically significantly less sneezing, rhinorrhea, and stuffy nose with this compound treatment. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vitro Mast Cell Degranulation Assay

This assay is fundamental to assessing the mast cell stabilizing activity of a compound.

Methodology:

-

Mast Cell Isolation: Mast cells are isolated from a suitable source, such as the peritoneal cavity of rats.

-

Sensitization: The isolated mast cells are sensitized by incubation with IgE antibodies specific to a particular antigen.

-

Pre-incubation with this compound: The sensitized cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Antigen Challenge: The cells are then challenged with the corresponding antigen (e.g., dinitrophenylated human serum albumin, DNP-HSA) or a non-immunological secretagogue like compound 48/80 to induce degranulation.

-

Incubation: The cell suspension is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for degranulation to occur.

-

Reaction Termination: The reaction is stopped, typically by placing the samples on ice.

-

Separation: The cell suspension is centrifuged to pellet the mast cells, separating them from the supernatant which contains the released mediators.

-

Mediator Quantification: The amount of a specific mediator, such as histamine (measured by radioimmunoassay - RIA) or β-hexosaminidase (a granular enzyme, measured by a colorimetric assay), is quantified in the supernatant.

-

Data Analysis: The percentage of mediator release is calculated for each this compound concentration relative to the control, and the percent inhibition is determined.

Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized in vivo method to evaluate the efficacy of anti-allergic drugs in a clinical setting.

Methodology:

-

Subject Selection: Subjects with a documented history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.

-

Baseline Evaluation: Prior to the challenge, baseline ocular signs (e.g., redness, chemosis) and symptoms (e.g., itching, tearing) are assessed and scored.

-

Drug Administration: Subjects are randomized to receive either this compound ophthalmic solution or a placebo in a double-masked fashion.

-

Allergen Instillation: After a specified period following drug administration, a standardized dose of the relevant allergen is instilled into the conjunctival sac of each eye.

-

Post-Challenge Monitoring: Ocular signs and symptoms are evaluated and scored by a trained observer at multiple time points after the allergen challenge (e.g., 3, 5, and 10 minutes).

-

Data Analysis: The scores for signs and symptoms in the this compound-treated group are compared to those in the placebo group to determine the efficacy of the drug in preventing the allergic reaction.

Conclusion

This compound is a well-established mast cell stabilizer that effectively modulates Type I hypersensitivity reactions. Its primary mechanism of action involves the inhibition of calcium influx into mast cells, thereby preventing the release of a broad spectrum of inflammatory mediators. Furthermore, its inhibitory effects on eosinophils contribute to its overall anti-allergic profile. Clinical studies have consistently demonstrated the efficacy of this compound in the prevention of allergic conjunctivitis symptoms. While some in vitro studies have yielded conflicting results regarding its direct inhibition of histamine release from human conjunctival mast cells, its clinical effectiveness is well-documented. Further research to elucidate the nuances of its interaction with different mast cell subtypes could provide a more complete understanding of its pharmacological profile. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working in the field of allergic diseases.

References

- 1. Alamast (this compound Potassium Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. What is the mechanism of this compound Potassium? [synapse.patsnap.com]

- 3. This compound | C10H8N6O | CID 57697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound Potassium used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Beyond the Mast Cell: A Technical Guide to the Molecular Targets of Pemirolast

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemirolast, a well-established mast cell stabilizer, has long been a therapeutic option for allergic conjunctivitis. Its primary mechanism of action is attributed to the inhibition of histamine and other inflammatory mediator release from mast cells, thereby mitigating the immediate hypersensitivity response. However, a growing body of evidence reveals that the pharmacological activity of this compound extends beyond this singular function, implicating a broader range of molecular targets and cellular effects, particularly on eosinophils. This technical guide provides an in-depth exploration of these non-mast cell-mediated mechanisms of this compound. It consolidates quantitative data on its inhibitory effects, details relevant experimental methodologies, and visualizes the implicated signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand the multifaceted therapeutic potential of this compound.

Introduction

This compound potassium, chemically known as 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one potassium, is recognized for its efficacy in the prophylactic treatment of allergic conditions.[1] While its role as a mast cell stabilizer is well-documented, its therapeutic effects in chronic allergic inflammation suggest the involvement of other cellular and molecular targets.[2] This guide focuses on the molecular interactions of this compound beyond mast cell stabilization, with a particular emphasis on its effects on eosinophils, key effector cells in the late phase of allergic reactions and chronic allergic inflammation.

Effects on Eosinophil Function

This compound has been shown to directly modulate eosinophil activity, a critical aspect of its anti-allergic profile that extends beyond its mast cell-stabilizing properties. The following sections detail the quantitative effects of this compound on eosinophil-mediated inflammatory processes.

Inhibition of Mediator Release

This compound significantly inhibits the release of key inflammatory mediators from activated human eosinophils, including leukotriene C4 (LTC4) and eosinophil cationic protein (ECP).[2][3]

Table 1: this compound Inhibition of A23187-Induced Mediator Release from Human Eosinophils [3]

| Mediator | This compound Concentration (M) | Percent Inhibition |

| Leukotriene C4 (LTC4) | 10-6 | Dose-dependent inhibition |

| 10-5 | Dose-dependent inhibition | |

| 10-4 | Dose-dependent inhibition | |

| 10-3 | 77% | |

| Eosinophil Cationic Protein (ECP) | 10-5 | Dose-dependent inhibition |

| 10-4 | Dose-dependent inhibition | |

| 10-3 | 42% |

Table 2: this compound Inhibition of PAF- and FMLP-Induced ECP Release from Human Eosinophils

| Stimulus | This compound Concentration (M) | Percent Inhibition |

| Platelet-Activating Factor (PAF) | 10-4 | 12% |

| 10-3 | 37% | |

| N-formyl-methionyl-leucyl-phenylalanine (FMLP) | 10-3 | 43% |

Inhibition of Eosinophil Chemotaxis

Molecular Mechanisms of Action

The inhibitory effects of this compound on eosinophils and other immune cells are underpinned by its interaction with specific intracellular signaling pathways.

Interference with Fc Epsilon RI (FcεRI) Signaling

Studies in rat basophilic leukemia (RBL-2H3) cells, a model for mucosal mast cells, suggest that this compound may interfere with the initial stages of IgE-mediated cell activation. This compound inhibited the antigen-induced tyrosine phosphorylation of a 33 kDa protein, believed to be the beta subunit of the high-affinity IgE receptor (FcεRI). This suggests that this compound may dampen the initial signal transduction cascade following allergen binding.

Caption: Proposed mechanism of this compound on FcεRI signaling.

Downregulation of MAP Kinase (MAPK) Pathway

This compound has been shown to suppress the activation of Mitogen-Activated Protein (MAP) kinases, specifically the 42 kDa and 44 kDa proteins (ERK1/2), in antigen-stimulated RBL-2H3 cells. This inhibition occurs downstream of calcium mobilization and protein kinase C (PKC) activation, suggesting that this compound acts on a component of the signal transduction pathway between these second messengers and the MAP kinase cascade.

Caption: this compound's inhibitory effect on the MAP kinase pathway.

Inhibition of Phospholipase C (PLC) and Phospholipase A2 (PLA2)

In RBL-2H3 cells, this compound has been observed to suppress the formation of inositol 1,4,5-trisphosphate (IP3) and the mobilization of intracellular calcium, indicating an inhibition of Phospholipase C (PLC) activation. Furthermore, this compound reduced the antigen-induced liberation of arachidonic acid, suggesting an inhibitory effect on Phospholipase A2 (PLA2). While these effects have been demonstrated in a mast cell line, their direct translation to eosinophils requires further investigation.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the molecular targets of this compound.

Isolation of Human Eosinophils

-

Source: Peripheral blood from healthy donors.

-

Method: Eosinophils are typically isolated using density gradient centrifugation. A common method involves dextran sedimentation to separate erythrocytes, followed by centrifugation over a Percoll gradient to separate eosinophils from other granulocytes. Cell purity is assessed by microscopic examination of stained cytospins.

Leukotriene C4 (LTC4) Release Assay

-

Principle: This assay quantifies the amount of LTC4 released from eosinophils upon stimulation.

-

Procedure:

-

Isolated eosinophils are resuspended in a suitable buffer (e.g., Tyrode's buffer).

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Eosinophils are then stimulated with an agonist such as calcium ionophore A23187 to induce LTC4 production.

-

The reaction is stopped, and the cell supernatant is collected after centrifugation.

-

LTC4 levels in the supernatant are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

Eosinophil Cationic Protein (ECP) Release Assay

-

Principle: This assay measures the release of the granule protein ECP from activated eosinophils.

-

Procedure:

-

Isolated eosinophils are prepared as described above.

-

Cells are pre-incubated with this compound or a vehicle control.

-

Stimulation is induced with agonists like A23187, PAF, or FMLP.

-

After incubation, the supernatant is collected.

-

ECP concentrations are determined using a specific ELISA kit.

-

Caption: Workflow for mediator release assays.

Eosinophil Chemotaxis Assay (Boyden Chamber)

-

Principle: This assay assesses the ability of eosinophils to migrate along a chemotactic gradient.

-

Procedure:

-

A Boyden chamber is used, which consists of an upper and a lower compartment separated by a porous membrane (typically 3-8 µm pore size).

-

The lower chamber is filled with a chemoattractant (e.g., PAF, eotaxin).

-

Isolated eosinophils, pre-incubated with this compound or vehicle, are placed in the upper chamber.

-

The chamber is incubated to allow for cell migration.

-

The membrane is then removed, fixed, and stained.

-

Migrated cells on the lower side of the membrane are counted microscopically.

-

Western Blotting for Protein Phosphorylation

-

Principle: This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

-

Procedure:

-

RBL-2H3 cells are cultured and sensitized with IgE.

-

Cells are pre-treated with this compound followed by stimulation with an antigen.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated forms of target proteins (e.g., phospho-FcεRIβ, phospho-ERK).

-

A secondary antibody conjugated to an enzyme is used for detection, and bands are visualized using a chemiluminescent substrate.

-

Conclusion

The therapeutic efficacy of this compound in allergic diseases is not solely dependent on its mast cell stabilizing properties. This guide has synthesized evidence demonstrating that this compound exerts significant inhibitory effects on eosinophils, a key cell type in chronic allergic inflammation. Its ability to suppress the release of potent inflammatory mediators like LTC4 and ECP, coupled with its potential to inhibit eosinophil chemotaxis, underscores its broader anti-inflammatory profile.

Furthermore, the elucidation of its molecular mechanisms, including the interference with FcεRI signaling and the downregulation of the MAP kinase pathway, provides a deeper understanding of its pharmacological actions. While some of these mechanisms have been primarily investigated in mast cell lines, they provide a strong rationale for further exploration in eosinophils.

For researchers and drug development professionals, these findings open new avenues for investigating the full therapeutic potential of this compound and for the development of novel anti-allergic therapies that target multiple facets of the allergic inflammatory cascade. Future research should focus on obtaining more precise quantitative data, such as IC50 values for its effects on eosinophils, and further delineating the specific molecular interactions within the identified signaling pathways in these cells.

References

Pemirolast's Effect on Eosinophil Chemotaxis and Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the inhibitory effects of pemirolast on eosinophil chemotaxis and activation. It synthesizes available quantitative data, outlines detailed experimental protocols for reproducing and expanding upon these findings, and visualizes key biological pathways and workflows.

Executive Summary

This compound is an anti-allergic compound primarily known for its mast cell stabilizing and histamine H1 receptor antagonist properties.[1][2][3] Beyond these functions, compelling evidence demonstrates its direct inhibitory action on eosinophils, key effector cells in allergic inflammation and asthma.[4][5] this compound has been shown to inhibit the chemotaxis of eosinophils and prevent their activation, thereby reducing the release of potent inflammatory mediators such as leukotriene C4 (LTC4) and eosinophil cationic protein (ECP). This guide details the quantitative extent of this inhibition, provides the necessary experimental frameworks to study these effects, and illustrates the underlying cellular mechanisms.

Introduction to Eosinophils in Allergic Inflammation

Eosinophils are granulocytic leukocytes that play a central role in the pathophysiology of various inflammatory conditions, most notably allergic diseases like asthma and allergic conjunctivitis. Upon stimulation by cytokines such as Interleukin-5 (IL-5), eosinophils mature in the bone marrow and are released into circulation. In response to chemoattractants like platelet-activating factor (PAF), leukotriene B4 (LTB4), and eotaxins, they migrate from the bloodstream and accumulate at sites of allergic inflammation. Once activated, these cells release a payload of cytotoxic granule proteins (e.g., ECP, eosinophil peroxidase) and lipid mediators (e.g., leukotrienes), which contribute directly to tissue damage, airway hyperreactivity, and the amplification of the inflammatory cascade.

This compound: A Profile of an Anti-Allergic Agent

This compound potassium is recognized as a mast cell stabilizer that effectively inhibits the in vivo Type I immediate hypersensitivity reaction. Its primary mechanism involves preventing the antigen-induced release of inflammatory mediators, including histamine and leukotrienes, from mast cells. This is achieved by inhibiting antigen-stimulated calcium ion influx into mast cells, a critical step for degranulation. In addition to its effects on mast cells, this compound also functions as a histamine H1 antagonist, competing with histamine for its receptor sites on effector cells. Crucially for this guide, research has established that this compound's therapeutic utility extends to the direct modulation of eosinophil function.

This compound's Effect on Eosinophil Chemotaxis

This compound has been documented to inhibit the chemotaxis of eosinophils into ocular tissues, a key process in the development of allergic conjunctivitis. This inhibition of directed migration prevents the accumulation of eosinophils at the site of inflammation, thereby reducing their contribution to the allergic response. While the precise molecular target for this anti-chemotactic effect on eosinophils is not fully elucidated, it represents a significant aspect of this compound's anti-inflammatory profile.

This compound's Effect on Eosinophil Activation and Degranulation

This compound demonstrates a significant, dose-dependent inhibitory effect on the activation of human eosinophils. Studies have quantified its ability to suppress the release of both newly synthesized lipid mediators (LTC4) and pre-formed granule proteins (ECP) following stimulation with various secretagogues.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's inhibitory effects on mediator release from human eosinophils, based on studies by Kawashima et al.

Table 1: Effect of this compound on Calcium Ionophore A23187-Induced Mediator Release

| This compound Concentration (M) | Mean Inhibition of LTC4 Release (%) | Mean Inhibition of ECP Release (%) |

|---|---|---|

| 10⁻⁶ | Dose-dependent inhibition observed | Not significant |

| 10⁻⁵ | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

| 10⁻⁴ | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

| 10⁻³ | 77% | 42% |

(Data sourced from Kawashima et al., 1994)

Table 2: Effect of this compound on PAF and FMLP-Induced ECP Release

| Stimulant | This compound Concentration (M) | Mean Inhibition of ECP Release (%) |

|---|---|---|

| PAF | 10⁻⁴ | 12% |

| PAF | 10⁻³ | 37% |

| FMLP | 10⁻⁴ | Not significant |

| FMLP | 10⁻³ | 43% |

(Data sourced from Kawashima et al., 1994)

The potent inhibition of activation induced by the calcium ionophore A23187 suggests that this compound may interfere with calcium-dependent signaling pathways within the eosinophil, mirroring its mechanism in mast cells.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for investigating the effects of this compound on eosinophil function.

Protocol: Human Eosinophil Isolation from Peripheral Blood

This protocol describes a common method for isolating high-purity eosinophils from whole blood for subsequent functional assays.

-

Blood Collection: Collect venous blood from healthy, non-atopic donors into collection tubes containing an anticoagulant (e.g., EDTA).

-

Granulocyte Enrichment: Perform dextran sedimentation to separate erythrocytes from the leukocyte-rich plasma.

-

Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a discontinuous Percoll or Ficoll-Paque gradient. Centrifuge to separate mononuclear cells from the granulocyte fraction.

-

Erythrocyte Lysis: Remove contaminating red blood cells from the granulocyte pellet by hypotonic lysis.

-

Negative Selection: To achieve high purity, incubate the granulocyte suspension with antibody-coated magnetic beads targeting neutrophils (e.g., anti-CD16). Place the tube in a magnetic separator and collect the untouched, eosinophil-enriched cell suspension.

-

Cell Purity and Viability: Assess eosinophil purity (>95%) by cytocentrifugation and staining (e.g., Wright-Giemsa) and viability (>98%) using trypan blue exclusion. Resuspend cells in an appropriate buffer for the downstream assay.

Protocol: Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This assay quantifies the directed migration of eosinophils toward a chemoattractant.

-

Chamber Preparation: Use a multiwell chemotaxis chamber (e.g., Boyden chamber) with two compartments separated by a polycarbonate filter (typically 5-µm pore size).

-

Loading Chemoattractant: Add the chemoattractant solution (e.g., PAF, LTB4, eotaxin) diluted in assay buffer to the lower wells of the chamber. Use buffer alone as a negative control.

-

Cell Preparation: Pre-incubate the isolated eosinophils (resuspended at ~2 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Loading Cells: Place the filter over the lower wells. Carefully add the eosinophil suspension to the upper wells.

-

Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

Analysis: After incubation, remove the filter. Fix and stain the filter (e.g., with a Wright-Giemsa or equivalent stain). Count the number of cells that have migrated through the filter to the lower side using light microscopy. Data are typically expressed as the number of migrated cells per high-power field or as a chemotactic index.

Protocol: Eosinophil Degranulation Assay (ELISA for ECP)

This immunoassay quantifies the amount of ECP released from activated eosinophils.

-

Cell Preparation: Resuspend isolated eosinophils in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.

-

Drug Incubation: Aliquot cells into microcentrifuge tubes. Add various concentrations of this compound or a vehicle control and pre-incubate for 15-30 minutes at 37°C.

-

Stimulation: Add the activating agent (e.g., PAF, FMLP, A23187) to the cell suspensions. Include an unstimulated control (buffer only) and a total release control (cells lysed with a detergent like Triton X-100).

-

Incubation: Incubate for 30-60 minutes at 37°C. The optimal time may vary by stimulant.

-

Sample Collection: Stop the reaction by placing tubes on ice. Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C).

-

ELISA: Carefully collect the cell-free supernatants. Quantify the concentration of ECP in the supernatants using a commercially available ECP ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of total ECP released for each condition. Determine the percent inhibition of release by this compound relative to the stimulated vehicle control.

Protocol: Analysis of Eosinophil Activation Markers by Flow Cytometry

Flow cytometry allows for the quantitative analysis of cell surface markers that are upregulated upon eosinophil activation.

-